![molecular formula C23H16N2O2S2 B303195 N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electronics. The compound is synthesized using a specific method that involves the reaction of 9H-fluorene-3-carboxylic acid with thiophene-2-carbonyl chloride followed by the reaction of the resulting product with thiophene-2-carboxylic acid hydrazide.
Wissenschaftliche Forschungsanwendungen
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide has shown potential applications in various fields of scientific research. In medicinal chemistry, the compound has been studied for its anticancer properties. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, the compound has been studied for its electronic properties. The compound has been shown to exhibit high electron mobility, making it a potential candidate for use in organic electronic devices. In addition, the compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has been shown to activate the caspase-dependent pathway, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent apoptosis. In addition, the compound has also been shown to inhibit the expression of cyclin D1 and c-Myc, which are involved in cell proliferation.
Biochemical and Physiological Effects
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide has been shown to exhibit biochemical and physiological effects in various studies. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the compound has also been shown to exhibit high electron mobility, making it a potential candidate for use in organic electronic devices. However, further studies are required to fully understand the biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize using a two-step reaction process, and the yield of the product is approximately 60%. In addition, the compound has shown potential applications in various fields of scientific research, including medicinal chemistry and material science. However, the compound has some limitations, including its low solubility in water and its potential toxicity. Further studies are required to fully understand the advantages and limitations of the compound for lab experiments.
Zukünftige Richtungen
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide has several potential future directions for scientific research. In medicinal chemistry, the compound could be further studied for its anticancer properties and potential use in cancer therapy. In material science, the compound could be further studied for its electronic properties and potential use in organic electronic devices. In addition, the compound could also be studied for its potential use as a fluorescent probe for the detection of metal ions. Further studies are required to fully understand the potential future directions of N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide.
Conclusion
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide is a novel compound that has shown potential applications in various fields of scientific research. The compound is synthesized using a two-step reaction process and has shown potential applications in medicinal chemistry, material science, and electronics. The compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation and has also been shown to exhibit high electron mobility. However, further studies are required to fully understand the biochemical and physiological effects of the compound and its potential future directions in scientific research.
Synthesemethoden
The synthesis of N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide involves a two-step reaction process. The first step involves the reaction of 9H-fluorene-3-carboxylic acid with thiophene-2-carbonyl chloride in the presence of triethylamine and dichloromethane. The reaction produces 9H-fluorene-3-carbonyl chloride, which is then reacted with thiophene-2-carboxylic acid hydrazide in the presence of pyridine and dichloromethane to yield the final product. The yield of the product is approximately 60%, and the purity is confirmed by HPLC and NMR spectroscopy.
Eigenschaften
Produktname |
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide |
|---|---|
Molekularformel |
C23H16N2O2S2 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H16N2O2S2/c26-22(20-3-1-9-28-20)24-16-7-5-14-11-15-6-8-17(13-19(15)18(14)12-16)25-23(27)21-4-2-10-29-21/h1-10,12-13H,11H2,(H,24,26)(H,25,27) |
InChI-Schlüssel |
FGZQCUBUOWPJMZ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C4=C1C=CC(=C4)NC(=O)C5=CC=CS5 |
Kanonische SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C4=C1C=CC(=C4)NC(=O)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



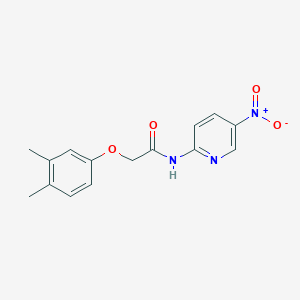
![4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate](/img/structure/B303119.png)
![S-[4-(2,5-dioxo-1-pyrrolidinyl)phenyl] ethanethioate](/img/structure/B303120.png)
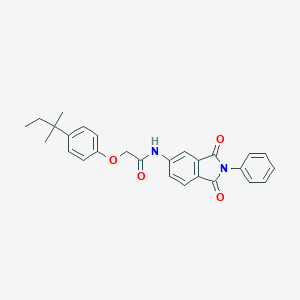
![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)
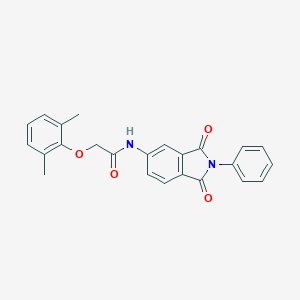
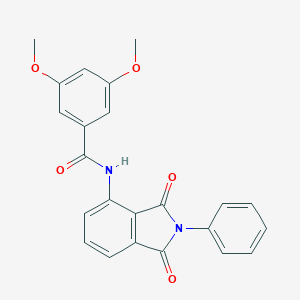
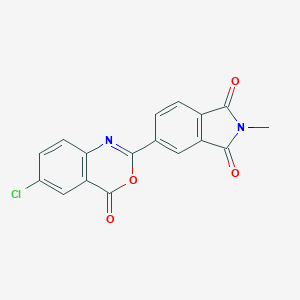
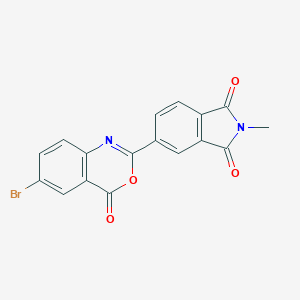
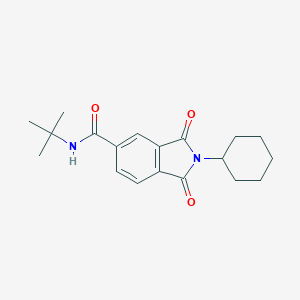
![2-(4-methylphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303130.png)
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)
![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)